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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of
Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing a Tris(dimethylamino)antimony
(TDMASD) bubbler. TDMASD is a precursor for the deposition of high-purity antimony-
containing thin films, crucial in the fabrication of semiconductor materials and photovoltaic
devices.[1]

Overview of Tris(dimethylamino)antimony
(TDMASD)

Tris(dimethylamino)antimony, with the chemical formula ((CHs)2N)sSb, is an organoantimony
compound used as a volatile precursor in MOCVD and Chemical Vapor Deposition (CVD)
processes.[1][2] Its primary advantage lies in its potential to reduce carbon contamination and
enable lower growth temperatures compared to other antimony precursors like triethylstibine
(TESDb) and trimethylantimony (TMSb).[3] However, it may lead to higher background carrier
concentrations in some applications.[3]

Physical and Chemical Properties of TDMASD:
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Property Value

Synonyms Tris(dimethylamino)antimony(lll), TDMASD,
Sb(NMez)3

CAS Number 7289-92-1

Molecular Weight 253.99 g/mol [1][2]

Form Liquid[2]

Appearance Colorless to yellow liquid[2]

Boiling Point 32-34 °C @ 0.45 mmHg[2]

Density 1.325 g/mL at 25 °C[1]

Sensitivity Air, moisture, light, heat[2]

Experimental Data Summary

The following table summarizes the key experimental parameters for MOCVD growth of various
antimony-containing materials using TDMASD as the antimony precursor.
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Table compiled from multiple sources.[4]

Experimental Protocols
MOCVD System Preparation

o System Inspection: Before each run, visually inspect the MOCVD reactor, gas lines, and the
TDMASD bubbler for any signs of damage or leaks.

o Leak Check: Perform a thorough leak check of the entire system, especially the gas lines
connected to the TDMASb bubbler and other precursor sources. This is critical due to the
pyrophoric nature of some metal-organic precursors and the toxicity of dopant gases.[5]

e Purging: Purge the reactor and all gas lines with a high-purity inert gas, such as palladium-
purified hydrogen (Hz) or nitrogen, to remove any residual air and moisture.[3]

Substrate Preparation

Proper substrate preparation is crucial for achieving high-quality epitaxial layers. The following
are general guidelines for common substrates:

Degreasing: Degrease the substrate by sonicating in a series of organic solvents, such as
trichloroethylene, acetone, and methanol.[3]

Deionized Water Rinse: Thoroughly rinse the substrate with deionized water.[3]

Etching:

o For GaSb substrates: Etch in a solution such as H20:H202:tartaric acid:HF.[3]

o For GaAs substrates: Etch in a standard solution like H2SO4:H202:H20.[3]

Drying: Dry the substrate using a stream of high-purity nitrogen gas.[3]

Tris(dimethylamino)antimony Bubbler Setup and
Handling

TDMASD is sensitive to air, moisture, light, and heat.[2] Extreme care must be taken during its
handling and installation.
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Installation: The TDMASD bubbler should be installed in a well-ventilated enclosure,
preferably an exhausted cabinet.[5]

Temperature Control: The bubbler must be placed in a temperature-controlled bath to
maintain a constant vapor pressure of the precursor. For InSb growth, the TDMASb bubbler
has been held at 20°C.[4]

Pressure Control: The pressure inside the bubbler is controlled by a pressure controller valve
downstream of the cylinder.[6] For InSb growth, pressures of 640 and 700 Torr have been
used.[4]

Carrier Gas: A high-purity carrier gas, typically hydrogen (Hz2), is passed through the bubbler
to transport the TDMASD vapor to the reactor.[4][6]

MOCVD Growth Procedure

Substrate Loading: Load the prepared substrate into the MOCVD reactor.
Reactor Purge: Purge the reactor with high-purity hydrogen (Hz) carrier gas.[3]

Heating: Heat the substrate to the desired growth temperature under a continuous Hz flow.[3]
Growth temperatures for GaSb have been in the range of 475 - 580°C, while for InSb, they
have ranged from 285 to 500°C.[4]

Precursor Introduction: Once the growth temperature is stabilized, introduce the TDMASb
and the Group lll precursor (e.g., TMGa or TMIn) into the reactor. The V/IlI ratio, which is the
molar flow rate ratio of the Group V to Group Il precursors, is a critical parameter. For GaSbh
growth, V/1lI ratios between 0.4 and 2.0 have been used, while for InSb, ratios from 0.63 to
8.6 have been investigated.[4]

Deposition: Allow the deposition to proceed for the desired time to achieve the target film
thickness.

Cooling: After the deposition is complete, switch off the precursor flows and cool down the
substrate under a continuous H: flow.

Unloading: Once the reactor has cooled to room temperature, unload the substrate.
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Post-Deposition Characterization

The grown films should be characterized to determine their structural, optical, and electrical
properties. Common characterization techniques include:

Surface Morphology: Nomarski Optical Microscopy and Scanning Electron Microscopy
(SEM).[4]

o Crystallographic Quality: X-ray Diffraction (XRD).
o Optical Properties: Photoluminescence (PL) spectroscopy.[3]
e Impurity Analysis: Secondary lon Mass Spectrometry (SIMS).[3]

» Electrical Properties: Hall effect measurements to determine carrier concentration and
mobility.

Visualizations
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Caption: Experimental workflow for MOCVD using a TDMASD precursor.
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Caption: Logical relationships in the MOCVD gas delivery system for TDMASD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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